molecular formula C18H17Cl2N3O B2951828 N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide CAS No. 338410-85-8

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide

Cat. No. B2951828
CAS RN: 338410-85-8
M. Wt: 362.25
InChI Key: WBKOQNOETNTRNU-UHFFFAOYSA-N
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Description

Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery .


Synthesis Analysis

The preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy ( 1 H, 13 C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were reported as follows: decomposes at 302-307°C, density: 0.27 g/cm³, solubility in water, g/100ml at 24°C: 0.0008, vapour pressure at 20°C: negligible, Octanol/water partition coefficient as log Pow: 1.49 .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Carbendazim , is the tubulin proteins in cells . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

Carbendazim binds to the tubulin proteins, disrupting their assembly into microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. The most significant is the cell division pathway , where the malsegregation of chromosomes can lead to cell death or abnormal cell growth . This mechanism is the basis for Carbendazim’s use as a fungicide, as it effectively inhibits the growth of fungi .

Result of Action

The primary molecular effect of Carbendazim’s action is the disruption of cell division, leading to cell death or abnormal growth . On a cellular level, this can result in the death of fungi (in the case of its use as a fungicide ) or the death of cancer cells (in potential anticancer applications).

Action Environment

The action, efficacy, and stability of Carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances can potentially interact with Carbendazim, affecting its action and efficacy.

Safety and Hazards

Carbendazim, a similar compound, is not irritating to either the skin or eyes and is non-sensitizing. Unlike other carbamates, carbendazim is not a cholinesterase inhibitor .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKOQNOETNTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide

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